molecular formula C9H10N4 B1516989 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082471-97-3

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1516989
CAS No.: 1082471-97-3
M. Wt: 174.2 g/mol
InChI Key: VSJCADKPSPLMCB-UHFFFAOYSA-N
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Description

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a chemical compound belonging to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves multiple steps, starting with the formation of a triazole ring followed by the introduction of the cyclopropyl group. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of hydrazine with a suitable keto compound to form a triazole ring.

  • Cyclization Reactions: Cyclization of the intermediate compounds to form the triazolopyridine core.

  • Substitution Reactions: Introduction of the cyclopropyl group at the appropriate position on the triazolopyridine ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxo derivative.

  • Reduction: Reduction of the compound to form a reduced analog.

  • Substitution Reactions: Replacement of functional groups on the triazolopyridine ring with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution Reactions: Various nucleophiles and electrophiles are employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

  • Reduction Products: Reduced analogs of the compound

  • Substitution Products: Derivatives with different substituents on the triazolopyridine ring

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is compared with other similar compounds, such as:

  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol

  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine

  • 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]quinoxaline

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCADKPSPLMCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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